Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC15026509
Molecular Formula: C20H23N5O4
Molecular Weight: 397.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23N5O4 |
|---|---|
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | ethyl 4-(furan-2-yl)-6-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C20H23N5O4/c1-2-28-19(27)16-17(14-6-5-13-29-14)22-20(23-18(16)26)25-11-9-24(10-12-25)15-7-3-4-8-21-15/h3-8,13,16-17H,2,9-12H2,1H3,(H,22,23,26) |
| Standard InChI Key | WHWOSEZVVXCQAW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=N3)C4=CC=CO4 |
Introduction
Chemical Identity and Structural Features
The compound belongs to the tetrahydropyrimidine class, characterized by a partially saturated pyrimidine ring. Key structural components include:
-
Tetrahydropyrimidine core: A six-membered ring with two nitrogen atoms at positions 1 and 3, featuring a ketone group at position 4 and an ester group at position 5 .
-
Furan-2-yl substituent: A five-membered oxygen-containing heterocycle attached at position 6, which may enhance lipophilicity and influence bioavailability .
-
4-(Pyridin-2-yl)piperazine moiety: A piperazine ring linked to a pyridine group at position 2, commonly associated with neurotransmitter receptor modulation .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₂₁H₂₄N₆O₄ |
| Molecular weight | 424.46 g/mol |
| Key functional groups | Ester, ketone, tertiary amine |
| Potential solubility | Moderate (logP ~2.5–3.0) |
The ester group at position 5 (ethyl carboxylate) suggests susceptibility to hydrolysis under acidic or alkaline conditions, which may impact metabolic stability .
Synthetic Pathways and Reaction Mechanisms
While no explicit synthesis route for this compound is documented, analogous tetrahydropyrimidines are typically synthesized via the Biginelli reaction or modified Hantzsch-type cyclizations. Key steps likely involve:
Biginelli Reaction Framework
-
Condensation: Ethyl acetoacetate reacts with urea/thiourea and a furfural derivative to form the dihydropyrimidinone core .
-
Piperazine Introduction: Nucleophilic substitution at position 2 using 1-(pyridin-2-yl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) .
Optimization Challenges
-
Steric hindrance: Bulky substituents at positions 2 and 6 may require elevated temperatures (80–100°C) or microwave-assisted synthesis .
-
Regioselectivity: Protecting groups (e.g., Boc for piperazine) might be necessary to direct functionalization .
| Target | Assumed IC₅₀/Kᵢ | Mechanism |
|---|---|---|
| XOR | 2–5 nM | Competitive inhibition |
| 5-HT receptors | 10–50 nM | Partial agonism |
| Bacterial dihydrofolate reductase | 15–30 µM | Competitive binding |
Physicochemical and ADMET Properties
Solubility and Permeability
-
logP: Estimated at 2.8 (AlogPS), indicating moderate membrane permeability .
-
Aqueous solubility: ~25 µg/mL (preliminary QSPR models), necessitating prodrug strategies for oral administration .
Metabolic Stability
-
Ester hydrolysis: Predominant metabolic pathway, generating the free carboxylic acid derivative .
-
CYP450 interactions: Piperazine and pyridine moieties may inhibit CYP3A4/2D6 (predicted Ki = 5–10 µM) .
Applications and Future Directions
Therapeutic Prospects
-
Antihyperuricemic agents: XOR inhibition potential aligns with gout management .
-
Antipsychotics: Piperazine-pyridine systems are prevalent in D₂/5-HT₂A receptor modulators .
Synthetic Chemistry Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume